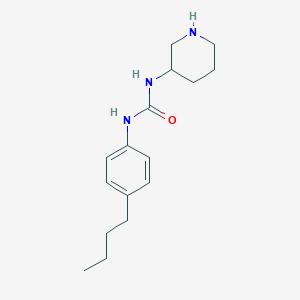
13-Epitorulosol
Overview
Description
13-Epitorulosol is a naturally occurring diterpenoid compound, specifically identified as 13S-labda-8(20),14-diene-13,19-diol It was first detected among the extractive substances of the bark of Pinus contorta Dougl
Preparation Methods
13-Epitorulosol can be synthesized through the ozonization of its precursor compounds. One method involves ozonizing epitorulosol at -30°C in absolute methanol until saturation. The ozonization product is then treated with dimethyl sulfide, resulting in a mixture of substances that can be separated by column chromatography on silica gel . This method highlights the importance of precise temperature control and the use of specific solvents and reagents to achieve the desired product.
Chemical Reactions Analysis
13-Epitorulosol undergoes several types of chemical reactions, including oxidation and epoxidation. For instance, ozonization of epitorulosol in absolute methanol at -30°C followed by treatment with dimethyl sulfide yields a mixture of products, including 19-hydroxy-8,13;8,14-diepoxy-13S-15,20-bisnorlabdan-14-one, 8,13;8,14-diepoxy-13S-15,20-bisnorlabdane-14,19-diol, and 19-hydroxy-14,15,20-trisnorlabdane-8,13-dione . These reactions typically require specific conditions such as low temperatures and the presence of oxidizing agents.
Scientific Research Applications
13-Epitorulosol has been studied for its potential applications in various scientific fields. In chemistry, it is used as a model compound to study the effects of ozonization on diterpenoids. In biology and medicine, epitorulosol’s unique structure makes it a candidate for investigating its potential biological activities, such as antimicrobial and antioxidant properties. Additionally, its presence in natural sources like the oleoresin of Picea ajanensis suggests its potential use in the forestry and natural product industries .
Mechanism of Action
The mechanism of action of epitorulosol is not fully understood, but it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its structure suggests potential interactions with enzymes involved in oxidative stress responses, which could explain its antioxidant properties. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
13-Epitorulosol is similar to other diterpenoid compounds such as oplodiol and 3β-hydroxyepimanool, which have been isolated from the oleoresin of Picea ajanensis . These compounds share similar structural features, such as the labdane skeleton, but differ in their specific functional groups and stereochemistry. This compound’s unique combination of functional groups and stereochemistry distinguishes it from these related compounds, potentially leading to different biological activities and applications.
Conclusion
This compound is a fascinating compound with a unique chemical structure and potential applications in various scientific fields Its synthesis, chemical reactions, and potential biological activities make it a valuable subject for further research and exploration
Properties
IUPAC Name |
(3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,16-17,21-22H,1-2,7-14H2,3-5H3/t16-,17-,18+,19+,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERFAZQCIAZODG-CENDIDJXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@]2([C@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101110479 | |
| Record name | (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3650-30-4 | |
| Record name | (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3650-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


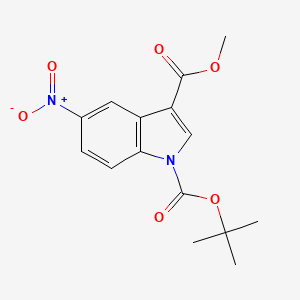
![[(E)-3-phenylprop-2-enyl] (E)-3-aminobut-2-enoate](/img/structure/B8124281.png)

![disodium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B8124295.png)
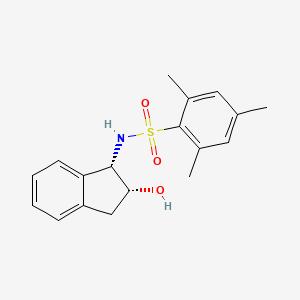
![(1S,3S,4S,5R)-2-TERT-BUTOXYCARBONYL-5-FLUORO-2-AZABICYCLO[2.2.1]HEPTANE-3-CARBOXYLIC ACID](/img/structure/B8124318.png)
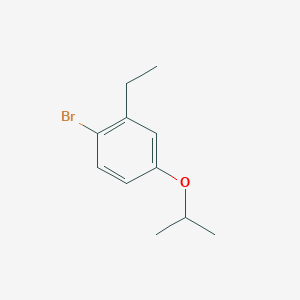
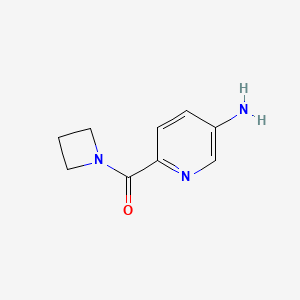
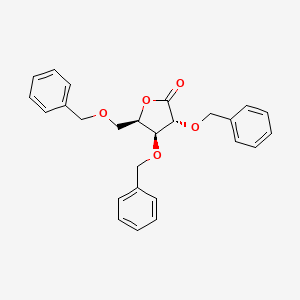
![1-[(3-Iodophenyl)methyl]azetidine](/img/structure/B8124352.png)


